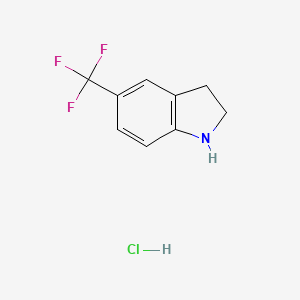

5-(Trifluoromethyl)indoline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(trifluoromethyl)-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N.ClH/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8;/h1-2,5,13H,3-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWLTMRXLXOPHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956318-22-1 | |

| Record name | 5-(trifluoromethyl)-2,3-dihydro-1H-indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Trifluoromethyl Indoline Hydrochloride

Precursor Synthesis and Starting Materials for Indoline (B122111) Ring Formation

The successful synthesis of 5-(Trifluoromethyl)indoline (B62749) hydrochloride is highly dependent on the efficient preparation of suitable precursors. This initial phase involves the synthesis of a trifluoromethylated aromatic amino acid, which serves as the foundational building block, and its subsequent conversion into an intermediate primed for intramolecular cyclization.

Synthesis of Trifluoromethylated Phenylalanine Derivatives

The journey towards the target compound often begins with the synthesis of phenylalanine analogues bearing a trifluoromethyl group on the phenyl ring. Various methods have been developed to access these crucial starting materials.

One prominent method is the Negishi cross-coupling reaction . This approach involves the palladium-catalyzed coupling of an organozinc reagent with an aryl halide. beilstein-journals.orgnih.gov For instance, a protected β-iodoalanine derivative can be coupled with an aryl bromide containing the trifluoromethyl group, such as 1-bromo-4-(trifluoromethyl)benzene, to form the desired protected trifluoromethylated phenylalanine. nih.govnih.gov

Another strategy involves the alkylation of glycine (B1666218) derivatives . In this method, a Ni(II) complex of a glycine Schiff base is alkylated with a benzyl (B1604629) halide substituted with a trifluoromethyl group. Subsequent hydrolysis of the complex yields the desired (S)-fluorinated phenylalanine derivatives with good enantiomeric purity. beilstein-journals.org

Enzymatic approaches have also been employed. Phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the asymmetric hydroamination of cinnamic acids to produce L-phenylalanines. nih.gov By using a cinnamic acid derivative with a trifluoromethyl substituent, this biocatalytic method can provide an enantiomerically enriched route to the precursor amino acid. nih.gov

A summary of common synthetic approaches for trifluoromethylated phenylalanine derivatives is presented below.

| Method | Key Reagents | Advantages |

| Negishi Cross-Coupling | Pd(0) catalyst, Organozinc iodide, Aryl halide | Convenient for direct preparation of protected analogues. beilstein-journals.orgnih.gov |

| Alkylation of Glycine | Ni(II) complex, Benzyl chlorides | Yields enantiomerically enriched products. beilstein-journals.org |

| Enzymatic Synthesis | Phenylalanine ammonia lyase (PAL) | High enantioselectivity, environmentally benign. nih.gov |

Generation of Key Intermediates for Cyclization

Once the trifluoromethylated phenylalanine derivative is obtained, it must be converted into a key intermediate suitable for the indoline ring-closing reaction. This typically involves a two-part modification: reduction of the carboxylic acid to an alcohol and subsequent conversion to a good leaving group, and ensuring the presence of a reactive site (often a halogen) on the aromatic ring ortho to the ethylamine (B1201723) side chain.

The carboxylic acid of the phenylalanine derivative is typically reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). The resulting amino alcohol is then converted into a more reactive species for cyclization. For example, the alcohol can be transformed into a mesylate or tosylate, which are excellent leaving groups for subsequent nucleophilic substitution reactions. nih.gov

If the starting trifluoromethylated phenyl ring does not already possess a halogen at the ortho position, one must be introduced. This can be achieved through electrophilic halogenation of the activated aromatic ring. The resulting ortho-iodophenethyl or ortho-bromophenethyl mesylates serve as ideal substrates for the subsequent cyclization step to form the indoline ring. nih.gov

Cyclization Reactions for Indoline Ring Closure

With a suitable precursor in hand, the final and critical step is the intramolecular cyclization to form the indoline scaffold. This transformation can be accomplished through several distinct mechanistic pathways, including reductive, catalytic, and radical-mediated cyclizations.

Reductive Cyclization Approaches

Reductive cyclization involves the simultaneous reduction of one functional group and the formation of the new carbon-nitrogen bond. A classic method involves the reduction of a nitro group to an amine, which then acts as an intramolecular nucleophile. For example, an intermediate like a 3-(indolyl)-3-(2-nitrophenyl)propan-1-one derivative can undergo reductive cyclization using iron in the presence of hydrochloric acid (Fe/HCl) to form a new heterocyclic ring. nih.gov This general principle can be applied to precursors where a nitro group is positioned to facilitate the formation of the indoline ring upon reduction.

More modern approaches utilize photochemistry. A visible-light-promoted intramolecular reductive cyclization has been developed for synthesizing functionalized indolines. rsc.orgresearchgate.net This method uses tris(trimethylsilyl)silane (B43935) (TTMSS) and is notable for proceeding without a transition metal or an additional photocatalyst. rsc.org The reaction is initiated by the homolytic cleavage of the Si-H bond, generating a silicon-centered radical that facilitates the cyclization cascade. rsc.org

Catalytic Cyclization Strategies

Catalytic methods, particularly those employing transition metals, are highly efficient for constructing the indoline ring. Copper and palladium are the most commonly used catalysts for this purpose.

A domino copper-catalyzed amidation/cyclization provides a highly efficient one-pot procedure for indoline synthesis. nih.gov This reaction typically starts from an ortho-iodophenethyl mesylate, which reacts with an amide or carbamate (B1207046) in the presence of a copper catalyst. The process involves an initial intermolecular C-N bond formation followed by an intramolecular nucleophilic substitution to close the ring. nih.gov A similar copper-catalyzed approach has been used to synthesize C-2 trifluoromethylated indolinyl ketones from N-alkylanilines and β-(trifluoromethyl)-α,β-unsaturated enones. rsc.org

Palladium-catalyzed cyclization is another powerful tool. One strategy involves the interceptive decarboxylative benzylic cycloaddition (IDBC) of trifluoromethyl benzoxazinanones with sulfur ylides, which proceeds via palladium-π-benzyl zwitterionic intermediates to yield trifluoromethyl-substituted indolines. organic-chemistry.org Another Pd-catalyzed method is the cyclization of 2-alkynylanilines, which are readily prepared via Sonogashira coupling. mdpi.comorganic-chemistry.org The use of a fluoroform-derived CuCF₃ reagent in a domino trifluoromethylation/cyclization of 2-alkynylanilines offers a direct route to 2-(trifluoromethyl)indoles. organic-chemistry.orgacs.org

Radical-Mediated Cyclization Techniques

Radical cyclizations offer a complementary approach to forming the indoline ring, often under mild conditions. These reactions typically involve the generation of an aryl or alkyl radical that cyclizes onto an adjacent double bond or aromatic ring.

Visible-light-induced radical reactions have emerged as a powerful synthetic tool. One such method involves a cascade cyclization mediated by trifluoromethyl radicals, which can be generated from reagents like Umemoto's or Togni's reagent upon irradiation. nih.govacs.orgnih.gov This catalyst-free approach allows for the trifluoromethylation and cyclization of N-aryl-N-allylacetamides in a single step, where the amide group of the reactant itself can act as a catalyst to generate the initial CF₃ radical. nih.govacs.org

Another technique is the intramolecular radical cyclization promoted by the combination of visible light and tris(trimethylsilyl)silane (TTMSS). rsc.org In this process, an aryl radical is generated from an aryl iodide, which then undergoes a 5-exo-trig cyclization to form the indoline ring system. rsc.org This method is highly effective and avoids the need for transition metals. rsc.orgresearchgate.net

Introduction of the Trifluoromethyl Group

The incorporation of a trifluoromethyl (CF3) group into the indoline scaffold can be accomplished at different stages of the synthesis. The two primary strategies are the trifluoromethylation of a suitable precursor molecule before the formation of the indoline ring system, or the direct trifluoromethylation of the pre-formed indoline or indole (B1671886) core, which is then reduced.

Trifluoromethylation of Indoline Precursors

This approach involves synthesizing the indoline ring from a starting material that already contains the trifluoromethyl group at the desired position. A common and direct precursor for this method is 4-(Trifluoromethyl)aniline (B29031). This strategy ensures unambiguous regiochemical placement of the CF3 group at the 5-position of the resulting indoline.

One established route begins with the Sandmeyer-type reaction of 4-(trifluoromethyl)aniline to create 2-chloro-4-(trifluoromethyl)aniline, which can then undergo further reactions. For instance, a multi-step synthesis might involve the protection of the aniline (B41778), followed by cyclization-promoting reactions. A patent describes a method for synthesizing 5-trifluoromethyl isatin (B1672199) from 4-trifluoromethylaniline, which can then be reduced to form the indoline ring. google.com The process involves reacting 4-trifluoromethylaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate, which is then cyclized in concentrated sulfuric acid to yield 5-trifluoromethyl isatin. google.com This isatin derivative serves as a versatile intermediate that can be reduced to 5-(trifluoromethyl)indoline.

Another strategy involves the domino trifluoromethylation/cyclization of 2-alkynylanilines. nih.gov While this specific example leads to 2-(trifluoromethyl)indoles, the principle of using a trifluoromethylating agent on a functionalized aniline precursor that subsequently cyclizes is a key strategy in this category. nih.gov Such methods often utilize a copper-based CF3 reagent derived from fluoroform. nih.gov

The following table summarizes a representative reaction for creating a key precursor to 5-(trifluoromethyl)indoline.

Table 1: Synthesis of 5-Trifluoromethyl Isatin Precursor

| Starting Material | Reagents | Key Step | Product | Reference |

|---|---|---|---|---|

| 4-(Trifluoromethyl)aniline | 1. Chloral hydrate, Hydroxylamine hydrochloride 2. Concentrated H₂SO₄ | Acid-catalyzed cyclization of an isonitrosoacetanilide intermediate | 5-Trifluoromethyl isatin | google.com |

Trifluoromethylation Post-Cyclization

This synthetic route involves the direct introduction of the CF3 group onto a pre-existing indoline or indole scaffold. This approach is attractive due to its step-economy, as the core heterocyclic structure is built first. The primary challenge is controlling the regioselectivity of the trifluoromethylation to favor the C-5 position.

Direct C-H trifluoromethylation of heteroarenes, including indoles, has become an area of intense research. frontiersin.org These reactions often employ transition metal catalysts (e.g., copper, palladium) and a trifluoromethyl source, such as Togni's or Umemoto's reagents, or even trifluoroacetic acid. For indole itself, direct trifluoromethylation often shows a preference for the C-2 or C-3 positions. To achieve C-5 selectivity on an indole or indoline ring, a directing group may be necessary, or the electronic properties of other substituents on the ring must favor substitution at C-5.

Visible-light-induced radical cascade reactions have also been developed for the synthesis of trifluoromethylated indoles. mdpi.com These methods use a trifluoromethyl source like bromotrifluoromethane (B1217167) (CF3Br) and can proceed under mild conditions. mdpi.com The resulting 5-(trifluoromethyl)indole (B10600) can then be reduced to the target indoline using standard reduction methods, such as catalytic hydrogenation or using reducing agents like sodium borohydride (B1222165) in the presence of an acid.

Hydrochloride Salt Formation and Purification Strategies

Once 5-(Trifluoromethyl)indoline free base is synthesized, it is converted to its hydrochloride salt to improve stability, crystallinity, and ease of handling. This is a standard acid-base reaction.

The general procedure involves dissolving the crude or purified 5-(Trifluoromethyl)indoline base in a suitable organic solvent. Common solvents for this purpose include diethyl ether, ethyl acetate, methanol, or isopropanol. A solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in diethyl ether, or HCl in 2-propanol) is then added dropwise to the solution of the indoline base. nih.gov The addition typically results in the immediate precipitation of the hydrochloride salt.

Purification of the resulting salt is most commonly achieved through recrystallization. The crude hydrochloride salt is dissolved in a minimal amount of a hot solvent or a solvent mixture, such as ethanol, methanol, or ethanol/ether mixtures, and then allowed to cool slowly. nih.gov The pure crystalline salt precipitates out of the solution upon cooling and is collected by filtration, washed with a cold, non-polar solvent (like cold diethyl ether) to remove any residual soluble impurities, and then dried under vacuum. google.com

Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Efficiency

The choice between trifluoromethylating a precursor versus post-cyclization functionalization depends on several factors, including the availability of starting materials, desired purity, and scalability.

| Feature | Trifluoromethylation of Precursors | Trifluoromethylation Post-Cyclization |

| Regioselectivity | Excellent. The position of the CF3 group is determined by the starting material (e.g., 4-(Trifluoromethyl)aniline). | Can be challenging. Directing groups or specific electronic biases are often required to achieve C-5 selectivity over other positions (C-2, C-3, C-7). |

| Overall Yield | Can be lower due to a potentially longer synthetic sequence. However, individual step yields may be high. | Potentially higher overall yield due to a shorter route from a common intermediate (indoline/indole). However, the trifluoromethylation step itself may have a moderate yield. |

| Efficiency | The route can be longer, impacting overall efficiency. Relies on the commercial availability of the trifluoromethylated precursor. | More step-economical if a highly selective C-H functionalization method is available. Avoids carrying the CF3 group through multiple synthetic steps. |

| Substrate Scope | The synthesis of the precursor may limit the types of other functional groups that can be present. | The reaction conditions for direct trifluoromethylation must be compatible with existing functional groups on the indoline ring. |

Scalable Synthesis and Process Optimization for Academic Research

For academic research purposes, where gram-scale quantities are often required, scalability and process optimization are crucial considerations.

The synthetic route starting from 4-(trifluoromethyl)aniline is generally considered robust and scalable. The synthesis of 5-trifluoromethyl isatin, for example, uses readily available and inexpensive reagents and does not require anhydrous or cryogenic conditions, making it amenable to larger-scale preparations in a standard laboratory setting. google.com

Methods involving catalytic processes are also desirable for scalability. A scalable synthesis of indoline derivatives has been demonstrated using a phase-transfer initiated 5-endo-trig cyclization process. acs.org While the specific example does not produce the 5-CF3 derivative, it highlights that cyclization strategies can be performed on a multi-gram scale with high diastereo- and enantioselectivity. acs.org Similarly, palladium-catalyzed coupling and annulation methods have been used for gram-scale synthesis of related 5-trifluoromethyl-1H-indoles. researchgate.net

Process optimization for these syntheses would involve:

Catalyst Loading: Minimizing the amount of expensive transition metal catalysts (e.g., palladium, copper) without significantly impacting yield or reaction time. researchgate.net

Solvent Selection: Choosing solvents that are effective, safe, easily removable, and environmentally benign.

Reaction Time and Temperature: Optimizing these parameters to maximize conversion and minimize the formation of byproducts.

Purification: Developing a robust crystallization procedure for the final hydrochloride salt that consistently provides high purity and yield, avoiding the need for chromatography on large scales. google.com

Chemical Reactivity and Mechanistic Investigations of 5 Trifluoromethyl Indoline Hydrochloride

Reactivity of the Indoline (B122111) Nitrogen

The secondary amine within the indoline structure of 5-(trifluoromethyl)indoline (B62749) hydrochloride serves as a primary site for various functionalization reactions. Its nucleophilic character allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Acylation and Sulfonylation Reactions

The nitrogen atom of 5-(trifluoromethyl)indoline can readily undergo acylation with acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. This reaction is a common strategy for the synthesis of amides. The general mechanism involves the deprotonation of the indoline nitrogen, followed by nucleophilic attack on the electrophilic carbonyl carbon of the acylating agent.

Similarly, sulfonylation of the indoline nitrogen can be achieved using sulfonyl chlorides, typically in the presence of a suitable base, to form sulfonamides. For instance, the synthesis of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives has been reported, indicating that the 5-position of the indoline ring can be functionalized with a sulfonyl group, which can then be further elaborated. nih.govnih.gov Although this example involves a more complex derivative, it highlights the feasibility of sulfonylation reactions on the indoline core.

Table 1: Examples of Acylation and Sulfonylation Reactions This table is representative of general transformations and may not reflect reactions specifically conducted on 5-(Trifluoromethyl)indoline hydrochloride due to limited specific data in the searched literature.

| Reaction Type | Reagent | Product Type |

| Acylation | Acetyl chloride | N-acetyl-5-(trifluoromethyl)indoline |

| Sulfonylation | Benzenesulfonyl chloride | N-benzenesulfonyl-5-(trifluoromethyl)indoline |

Alkylation and Reductive Alkylation

N-alkylation of indolines is a fundamental transformation that introduces alkyl substituents onto the nitrogen atom. This can be achieved through various methods, including the use of alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism.

Reductive amination provides an alternative and often more controlled method for N-alkylation. This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of the indoline with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated indoline. This method is particularly useful for introducing a wide range of substituents. For example, reductive amination of aldehydes with electron-deficient anilines has been successfully carried out using acyloxyborohydrides in trifluoroacetic acid. nih.gov While not specific to 5-(trifluoromethyl)indoline, this methodology is applicable to similar electron-deficient amine substrates.

Table 2: Alkylation and Reductive Alkylation Reactions This table is representative of general transformations and may not reflect reactions specifically conducted on this compound due to limited specific data in the searched literature.

| Reaction Type | Reagents | Product Type |

| Alkylation | Methyl iodide, Base | N-methyl-5-(trifluoromethyl)indoline |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | N-benzyl-5-(trifluoromethyl)indoline |

Carbamic Acid Derivative Formation

The indoline nitrogen can react with various electrophiles to form carbamic acid derivatives. For instance, reaction with isocyanates yields ureas, while reaction with chloroformates produces carbamates. These reactions are crucial in medicinal chemistry for the synthesis of compounds with diverse biological activities. The synthesis of carbamates from amines and dialkyl carbonates represents another viable route.

Reactivity of the Indoline Ring System

The benzene (B151609) ring of the indoline core, while part of an aromatic system, is influenced by both the fused pyrrolidine ring and the trifluoromethyl substituent. This substitution pattern dictates the regioselectivity of electrophilic and nucleophilic reactions on the ring.

Electrophilic Aromatic Substitution on the Indoline Core

Common EAS reactions include Friedel-Crafts acylation and alkylation, halogenation, and nitration.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation introduce acyl and alkyl groups, respectively, onto the aromatic ring. youtube.comsigmaaldrich.comorganic-chemistry.orglibretexts.orgyoutube.com The reaction of indoles with trichloroacetimidates has been reported as an effective method for alkylation. nih.gov For 5-(trifluoromethyl)indoline, the substitution is expected to occur at positions ortho or para to the activating amino group and meta to the deactivating trifluoromethyl group.

Halogenation: The introduction of halogen atoms onto the indoline ring can be achieved using various halogenating agents. The electron-rich nature of the indole (B1671886) ring makes it susceptible to electrophilic substitution. evitachem.com

Nitration: Nitration of indolines can be achieved under mild conditions with high regioselectivity. researchgate.net The position of nitration on the 5-(trifluoromethyl)indoline ring will be influenced by the directing effects of both the amino and trifluoromethyl groups.

Table 3: Potential Electrophilic Aromatic Substitution Reactions This table is representative of general transformations and may not reflect reactions specifically conducted on this compound due to limited specific data in the searched literature.

| Reaction Type | Reagent | Expected Major Product(s) |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 6-acetyl-5-(trifluoromethyl)indoline or 4-acetyl-5-(trifluoromethyl)indoline |

| Bromination | Br₂, FeBr₃ | 6-bromo-5-(trifluoromethyl)indoline or 4-bromo-5-(trifluoromethyl)indoline |

| Nitration | HNO₃, H₂SO₄ | 6-nitro-5-(trifluoromethyl)indoline or 4-nitro-5-(trifluoromethyl)indoline |

Nucleophilic Additions and Substitutions

While the electron-rich nature of the indoline ring generally favors electrophilic substitution, nucleophilic reactions can occur under specific conditions, particularly when the ring is activated by strongly electron-withdrawing groups. The trifluoromethyl group at the 5-position enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. However, specific examples of nucleophilic additions or substitutions directly on the benzene ring of 5-(trifluoromethyl)indoline are not well-documented in the readily available literature. It is plausible that under forcing conditions or with potent nucleophiles, substitution of a hydrogen atom or another leaving group could be achieved.

Oxidation and Reduction Pathways of the Indoline Ring

The indoline ring of 5-(Trifluoromethyl)indoline is susceptible to oxidation, primarily through dehydrogenation to form the corresponding indole. This transformation is a common and synthetically valuable reaction. The presence of the electron-withdrawing trifluoromethyl group at the 5-position can influence the reactivity of the indoline ring, generally making it less susceptible to electrophilic attack but potentially affecting the conditions required for oxidation.

Common methods for the dehydrogenation of indolines involve the use of oxidizing agents such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C). For instance, the oxidation of similar indoline-containing drugs has been accomplished using MnO₂ or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) nih.gov. Photocatalytic methods using iridium photosensitizers in the presence of a mild oxidant have also been developed for the dehydrogenation of indolines, offering a sustainable approach to this transformation anu.edu.auprinceton.edu. These reactions often proceed via a radical chain mechanism involving selective hydrogen atom transfer (HAT) from the indoline ring princeton.edu.

While specific studies on the reduction of the 5-(Trifluoromethyl)indoline ring are not extensively documented in publicly available literature, the indoline core is generally a stable, reduced form of indole. Further reduction would require forcing conditions to hydrogenate the benzene portion of the molecule, a transformation that is not commonly pursued for this class of compounds. The primary focus of reactivity studies on the indoline ring of this molecule is its oxidation to the more synthetically versatile indole.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a key determinant of the electronic properties and chemical reactivity of the this compound molecule.

Stability and Chemical Inertness under Reaction Conditions

The trifluoromethyl group is renowned for its high stability and chemical inertness, which is attributed to the exceptional strength of the carbon-fluorine bond rsc.orgnih.gov. This robustness allows the CF₃ group to remain intact under a wide array of reaction conditions commonly employed in organic synthesis. For instance, in palladium-catalyzed reactions for the synthesis of trifluoromethyl-containing indolines, the CF₃ group survives the reaction conditions well acs.org. This stability is a significant advantage in multistep synthetic sequences, as the group can be carried through various transformations without decomposition.

However, under particularly harsh conditions, the trifluoromethyl group can undergo hydrolysis. Treatment with strong mineral acids at elevated temperatures or with aqueous sodium hydroxide can convert the trifluoromethyl group to a carboxylic acid function nih.govnih.gov. For example, the hydrolysis of trifluoromethyl-substituted indoles to the corresponding indoledicarboxylic acids has been observed upon treatment with aqueous sodium hydroxide nih.govnih.gov. Similarly, reactions in superacids can lead to the formation of reactive electrophilic species from the trifluoromethyl group, which can then participate in Friedel-Crafts-type reactions researchgate.net.

Potential for Further Functionalization of the Trifluoromethyl Moiety

While generally inert, the trifluoromethyl group can be a site for further functionalization through C-F bond activation, although this typically requires specific and often vigorous reaction conditions. The selective functionalization of C-F bonds in trifluoromethyl groups has garnered increasing interest as it provides access to valuable mono- and difluoroalkyl-substituted molecules chemrxiv.org.

Strategies for the functionalization of trifluoromethylarenes often involve reductive activation using methods such as electrochemical reduction, low-valent metals, or photoredox catalysis asianpubs.org. These methods generate radical intermediates that can be trapped by various reagents. For example, photoredox-catalyzed defluoroalkylation of unactivated trifluorotoluene derivatives has been achieved using organocatalysts and visible light asianpubs.org. The selective cleavage of a single benzylic C-F bond allows for the synthesis of a diverse range of difluoroalkylaromatics.

It is important to note that direct functionalization of the trifluoromethyl group on the indoline ring is not widely reported and would likely require careful selection of reagents to avoid competing reactions on the more reactive indoline nucleus.

Reaction Mechanism Elucidation for Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. Spectroscopic monitoring and isotopic labeling are powerful tools for these investigations.

Spectroscopic Monitoring of Reaction Progress

The progress of chemical reactions involving this compound can be effectively monitored in real-time using various spectroscopic techniques. UV-Visible absorption spectroscopy is a valuable method for tracking reactions that involve a change in conjugation, such as the oxidation of the indoline to the corresponding indole. The formation of the indole product results in a significant change in the UV-Vis spectrum, allowing for the determination of reaction kinetics asianpubs.orgresearchgate.netresearchgate.netspectroscopyonline.com. For instance, the oxidation of indole can be monitored by observing the decrease in absorbance at its characteristic wavelength and the appearance of new absorption bands corresponding to the oxidation products nih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in-situ NMR, provides detailed structural information about reactants, intermediates, and products as the reaction proceeds wiley.comnih.gov. This technique can be used to identify transient species and to quantify the concentration of each component in the reaction mixture over time, offering deep insights into the reaction mechanism.

Isotopic Labeling Studies

Isotopic labeling is a definitive technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation wikipedia.org. In the context of this compound, deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) can be incorporated into the molecule to probe mechanistic details.

Deuterium labeling is particularly useful for studying reactions involving C-H bond cleavage, such as the dehydrogenation of the indoline ring. By replacing specific hydrogen atoms with deuterium, one can determine whether a particular C-H bond is broken in the rate-determining step of the reaction by measuring the kinetic isotope effect (KIE) researchgate.netrsc.org. For example, deuterium labeling experiments have been instrumental in confirming the reversibility of C-H cleavage in the functionalization of indoles researchgate.net. The synthesis of deuterated indoles can be achieved through acid-catalyzed hydrogen-deuterium exchange reactions acs.orgnih.gov.

Similarly, ¹³C and ¹⁵N labeling can be employed to follow the transformation of the carbon skeleton and the nitrogen heteroatom, respectively anu.edu.auresearchgate.netukisotope.comyoutube.com. For instance, the synthesis of ¹³C- and ¹⁵N-labeled isotopomers of a 1-acyl-7-nitroindoline has been reported to verify isotopic incorporation using IR difference spectroscopy coupled with flash photolysis researchgate.net. Such studies provide unambiguous evidence for bond-forming and bond-breaking events and are invaluable for constructing a detailed picture of the reaction mechanism. While specific isotopic labeling studies on this compound are not extensively reported, the principles and techniques are well-established in the study of indole and indoline chemistry.

Kinetic Studies of Reaction Rates

While specific quantitative kinetic data for the reactions of this compound are not extensively documented in publicly available literature, a qualitative understanding of the factors influencing its reaction rates can be extrapolated from studies on analogous indoline and trifluoromethyl-substituted aromatic compounds. The reactivity of this compound is primarily dictated by the interplay of electronic effects of the trifluoromethyl group, steric considerations of the indoline ring system, and the nature of the reaction medium.

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property significantly influences the electron density of the indoline ring system, which in turn affects the rates of various reactions. nih.gov For electrophilic aromatic substitution reactions, the deactivating nature of the -CF3 group would be expected to decrease the reaction rate compared to unsubstituted indoline. The electron-withdrawing effect reduces the nucleophilicity of the aromatic ring, making it less susceptible to attack by electrophiles. Conversely, in nucleophilic aromatic substitution reactions (which are less common for indolines but theoretically possible under specific conditions), the -CF3 group would be activating, accelerating the reaction by stabilizing the negatively charged intermediate.

Furthermore, the electronic nature of the trifluoromethyl group impacts the reactivity of the nitrogen atom within the indoline ring. The inductive electron withdrawal by the -CF3 group, transmitted through the aromatic ring, can decrease the nucleophilicity of the nitrogen atom. This would lead to slower rates in reactions involving nucleophilic attack by the nitrogen, such as N-alkylation or N-acylation, when compared to indolines bearing electron-donating groups.

Steric hindrance also plays a crucial role in determining the reaction rates of this compound. The indoline structure itself, with its non-planar five-membered ring fused to the benzene ring, can present steric challenges to incoming reagents. The position of the trifluoromethyl group at the 5-position is relatively remote from the nitrogen atom and the C2 and C3 positions of the pyrrolidine ring. However, for reactions occurring at the aromatic ring, particularly at the adjacent C4 and C6 positions, the bulky -CF3 group could sterically hinder the approach of reactants, thereby slowing down the reaction rate. acs.orgchemistrytalk.orgyoutube.comchemistrysteps.comnih.gov The size and nature of the reacting partner are also critical; reactions with larger, more sterically demanding reagents would be expected to proceed at a slower rate.

The solvent in which a reaction is conducted can have a profound effect on the reaction rate. chemrxiv.orgwikipedia.org For reactions involving this compound, the choice of solvent will influence the solubility of the reactants and the stabilization of transition states. wikipedia.org In reactions that proceed through charged intermediates or transition states, polar solvents are generally favored as they can solvate and stabilize these species, leading to an increase in the reaction rate. For instance, in SN1-type reactions, a polar protic solvent would be expected to accelerate the reaction by stabilizing the carbocation intermediate. Conversely, for SN2-type reactions, a polar aprotic solvent is often preferred to solvate the cation while leaving the nucleophile relatively free and reactive. The specific influence of the solvent on the kinetics would need to be determined experimentally for each reaction type.

Electronic Effects: The electron-withdrawing trifluoromethyl group is expected to decrease the rate of electrophilic aromatic substitution and reduce the nucleophilicity of the indoline nitrogen.

Steric Effects: The bulk of the trifluoromethyl group may hinder reactions at adjacent positions on the aromatic ring.

Solvent Effects: The reaction rates will be sensitive to the polarity and proticity of the solvent, with the optimal solvent depending on the specific reaction mechanism.

Further experimental investigation is necessary to establish quantitative rate laws, determine reaction rate constants, and fully elucidate the mechanistic pathways for reactions involving this compound.

Application As a Synthetic Building Block and Precursor in Organic Synthesis

Synthesis of Complex Polycyclic Ring Systems

The indoline (B122111) nucleus is a common feature in numerous natural products and pharmacologically active compounds, often as part of a larger, more complex polycyclic framework. nih.govnih.gov The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the indoline system in cyclization and annulation reactions.

The fusion of additional heterocyclic rings onto the indoline core is a powerful strategy for generating novel chemical entities. Methodologies such as cycloaddition reactions are employed to convert relatively simple, planar aromatic molecules like indolines into intricate, three-dimensional structures. polimi.itacs.org For instance, the Zn(II)-catalyzed divergent synthesis of polycyclic fused indolines through formal [3+2] and [4+2] cycloadditions with 1,2-diaza-1,3-dienes represents a viable pathway. polimi.itacs.org In these reactions, the electronic nature of the indoline substrate plays a crucial role. The trifluoromethyl group on the benzene (B151609) ring of the indoline would be expected to modulate the electron density of the system, thereby influencing the course and efficiency of such cycloaddition reactions.

Annulation reactions, which involve the formation of a new ring onto an existing one, are fundamental in synthetic organic chemistry. Palladium-catalyzed annulation reactions have been developed to construct trifluoromethyl-containing indoline derivatives. nih.gov A notable example is the palladium-catalyzed [3+2] heteroannulation of an alkene with the hydrolysis product of a trifluoroacetimidoyl chloride to deliver indoline products. nih.gov Research has shown that substrates with strong electron-withdrawing groups, such as a trifluoromethyl group, are well-tolerated in these transformations, proceeding to form the desired polycyclic structures. nih.gov This demonstrates the feasibility of employing 5-(Trifluoromethyl)indoline (B62749) in sophisticated annulation strategies to build complex molecular frameworks.

Incorporation into Chiral Scaffolds and Asymmetric Synthesis

The synthesis of single-enantiomer drugs is a critical aspect of modern pharmaceutical development, as different enantiomers can have vastly different biological activities. nih.gov Consequently, the incorporation of fluorinated building blocks like 5-(Trifluoromethyl)indoline into chiral scaffolds via asymmetric synthesis is of significant interest.

Enantioselective synthesis aims to produce a single enantiomer of a chiral product from an achiral or racemic starting material. nih.gov Research has demonstrated a highly effective catalytic enantioselective approach to synthesize indolines that possess two asymmetric centers, one of which is an all-carbon quaternary center. acs.org In this process, a quinine-derived ammonium (B1175870) salt is used as a phase-transfer catalyst in the presence of a base like CsOH·H₂O. acs.org This method has been successfully applied to substrates bearing a trifluoromethyl group on the indoline ring, achieving exceptional levels of enantioselectivity. acs.org

Table 1: Enantioselective Synthesis of a Trifluoromethyl-Substituted Indoline This table presents the results for the enantioselective synthesis of an indoline derivative featuring a trifluoromethyl group, highlighting the high efficiency of the catalytic system.

| Catalyst | Base | Solvent | Temperature (°C) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| Quinine-derived ammonium salt | CsOH·H₂O | Toluene | -50 | 99.5:0.5 |

Data sourced from reference acs.org.

When a reaction creates a new stereocenter in a molecule that already contains one, the products can be diastereomers. Controlling the stereochemical outcome to favor one diastereomer is known as a diastereoselective reaction. The aforementioned catalytic system for indoline synthesis is also highly diastereoselective, yielding diastereomeric ratios greater than 20:1. acs.org This high level of control is crucial when constructing complex molecules with multiple stereocenters, and the compatibility of the trifluoromethyl group makes 5-(Trifluoromethyl)indoline hydrochloride a valuable precursor for such endeavors. The development of diastereodivergent methods allows for the selective synthesis of either diastereomer from the same starting materials, a significant goal in synthetic chemistry. nih.gov

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the core structure of a vast number of approved drugs. nih.govhyphadiscovery.comresearchgate.net The indoline scaffold itself is a privileged structure, and it can serve as a starting point for the synthesis of other, more complex heterocyclic systems.

The nitrogen atom of the indoline ring can act as a nucleophile or be functionalized to participate in ring-forming reactions. For example, the synthesis of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives has been reported. nih.gov This process involves the transformation of a substituted indoline into an isatin (B1672199) (indoline-2,3-dione) analog, which then serves as a scaffold for further elaboration. nih.gov The isatin core can undergo condensation reactions with various nucleophiles to generate a diverse array of complex heterocyclic structures. This illustrates how the 5-(trifluoromethyl)indoline core can be a precursor to other valuable nitrogen-containing heterocycles with potential biological applications.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,2-diaza-1,3-dienes |

| Trifluoroacetimidoyl chloride |

| Quinine |

| 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione |

Construction of Advanced Organic Molecules with Defined Architectures

The utility of this compound extends to more complex synthetic strategies, including multicomponent and cross-coupling reactions, which allow for the rapid assembly of intricate molecular frameworks.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the formation of complex products from three or more starting materials in a single operation. mdpi.comresearchgate.net Indole (B1671886) and indoline derivatives are frequently employed in MCRs. A notable example is the palladium/norbornene-catalyzed four-component reaction to access 3,3-disubstituted indolines from aryl iodides, an alkene-tethered nitrogen electrophile, and an external nucleophile. rsc.orgnih.gov While this specific reaction builds the indoline core itself, the principles can be extended to using a pre-formed indoline like 5-(Trifluoromethyl)indoline.

For instance, 5-(Trifluoromethyl)indoline, generated from its hydrochloride salt, could participate as the amine component in Mannich-type reactions or as a nucleophile in Ugi-type reactions. The Ugi four-component reaction, in particular, is a versatile method for generating molecular diversity and has been used to create libraries of compounds for drug discovery. nih.govthermofisher.com

| Reaction Type | Key Reactants | Product Class | Reference |

| Palladium/Norbornene Catalyzed 4-Component Reaction | Aryl Iodide, Alkene-Tethered Nitrogen Electrophile, Nucleophile | 3,3-Disubstituted Indolines | rsc.orgnih.gov |

| Copper-Catalyzed 3- or 4-Component Reaction | 2-Methylindole, Aromatic Aldehydes, Dienophiles | Spirotetrahydrocarbazoles | mdpi.com |

| Ugi 4-Component Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides | nih.govthermofisher.com |

This table highlights MCRs where 5-(Trifluoromethyl)indoline could potentially be used as a reactant.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a suitable precursor for such transformations. After conversion to the free base, the indoline can undergo N-arylation or N-vinylation through Buchwald-Hartwig amination. More commonly, if a halo-substituent is present on the indoline ring (e.g., 7-bromo-5-(trifluoromethyl)indoline), it can participate in a variety of cross-coupling reactions.

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and a halide or triflate, is a prominent example. acs.org For instance, 5-bromoindazoles, which are bioisosteres of indoles, readily undergo Suzuki coupling with various boronic acids. Similarly, a 5-bromo or 5-iodo-substituted trifluoromethylindoline could be coupled with a wide range of aryl, heteroaryl, or vinyl boronic acids to generate diverse derivatives.

The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is another powerful tool. This reaction would allow for the introduction of alkyne functionalities onto the 5-(trifluoromethyl)indoline scaffold, which can then be further elaborated.

| Reaction Name | Coupling Partners | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | Organoboron Compound + Organic Halide/Triflate | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Sonogashira | Terminal Alkyne + Organic Halide | C-C (sp-sp²) | Pd catalyst, Cu(I) cocatalyst, Base |

| Buchwald-Hartwig | Amine + Aryl/Vinyl Halide | C-N | Pd catalyst, Ligand, Base |

| Heck | Alkene + Aryl/Vinyl Halide | C-C | Pd catalyst, Base |

Development of Novel Linkers and Scaffolds in Chemical Biology Tool Synthesis

The unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and altered electronic character, make 5-(trifluoromethyl)indoline an attractive scaffold for the development of chemical biology tools. mdpi.com While specific examples detailing the use of this compound as a linker or scaffold are not prevalent in the current literature, its potential can be inferred from the broader use of indole derivatives and fluorinated compounds in this field.

The indoline core can serve as a rigid scaffold to which various functional groups can be attached. For example, by introducing a reactive handle (e.g., an alkyne or azide (B81097) via cross-coupling), the 5-(trifluoromethyl)indoline scaffold could be used in "click chemistry" for bioconjugation. The trifluoromethyl group itself can serve as a useful 19F NMR probe for studying protein-ligand interactions, as its NMR signal is highly sensitive to its local environment and there is no background signal in biological systems.

Furthermore, the indole nucleus is known to be fluorescent, and substitution can modulate its photophysical properties. This suggests that derivatives of 5-(trifluoromethyl)indoline could be developed as novel fluorescent probes for imaging applications in chemical biology. The Ugi four-component reaction has been employed to create linker molecules that can functionalize commercial fluorophores during biolabeling, highlighting a potential strategy where a 5-(trifluoromethyl)indoline-derived component could be incorporated to fine-tune the properties of a chemical probe. nih.govthermofisher.com

Modification of the Indoline Nitrogen: Amide, Sulfonamide, and Urea (B33335) Derivatives

The secondary amine of the indoline ring is a prime site for functionalization, readily undergoing reactions to form stable amide, sulfonamide, and urea linkages. These modifications are fundamental in library synthesis for drug discovery, allowing for the introduction of a wide array of substituents to modulate biological activity and physicochemical properties.

Amide Formation (Acylation): The indoline nitrogen can be acylated using standard protocols, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction attaches an acyl group (R-C=O) to the nitrogen, forming a stable N-acylindoline.

Sulfonamide Formation: The synthesis of sulfonamides is achieved by reacting the indoline with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. This creates a robust sulfonamide linkage, a common pharmacophore in many therapeutic agents. rsc.org For instance, Ru(II)-catalyzed C7 functionalization has been demonstrated on N-sulfonylated indolines, highlighting the compatibility of this group with further modifications. chemrxiv.org

Urea and Thiourea (B124793) Formation: Urea derivatives are typically synthesized by treating the indoline with an appropriate isocyanate (R-N=C=O). Similarly, thiourea derivatives are formed using isothiocyanates (R-N=C=S). These reactions are generally high-yielding and provide access to a diverse range of compounds with significant potential for hydrogen bonding interactions, a key feature in many biologically active molecules. sci-hub.seresearchgate.netias.ac.in

| Derivative Type | Reagent Class | General Product Structure | Significance |

|---|---|---|---|

| Amide | Acyl Chloride (R-COCl) / Anhydride | N-Acyl-5-(trifluoromethyl)indoline | Introduces diverse R-groups; modifies electronic properties and steric profile. |

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonyl-5-(trifluoromethyl)indoline | Common pharmacophore; acts as a powerful directing group for further reactions. nih.gov |

| Urea | Isocyanate (R-NCO) | N-Carbamoyl-5-(trifluoromethyl)indoline | Introduces hydrogen bond donors/acceptors; significant in drug design. researchgate.net |

| Thiourea | Isothiocyanate (R-NCS) | N-Thiocarbamoyl-5-(trifluoromethyl)indoline | Bioisostere of urea with distinct properties; used in catalyst development and medicinal chemistry. rsc.org |

Functionalization of the Aromatic Ring System

Modification of the benzene portion of the indoline scaffold is crucial for tuning electronic properties and exploring structure-activity relationships. Key strategies include electrophilic substitution and directed metalation.

Electrophilic aromatic substitution on the 5-(trifluoromethyl)indoline ring is influenced by the competing directing effects of the activating indoline moiety and the deactivating trifluoromethyl group. The N-substituted indoline portion is ortho-, para-directing (to the C4, C6, and C7 positions), while the -CF₃ group is meta-directing (to the C4 and C6 positions).

Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using standard electrophilic halogenating agents. The regiochemical outcome is dependent on the reaction conditions and the nature of the substituent on the indoline nitrogen.

Nitration: The introduction of a nitro group (-NO₂) is a powerful transformation, as the nitro group can be further converted into other functionalities, such as amines. While traditional nitrating conditions (e.g., HNO₃/H₂SO₄) can be harsh and lead to mixtures of products, milder and more selective methods have been developed. umn.eduacs.org Research has shown that indolines can be selectively mono-nitrated at either the C5 or C7 positions with high regioselectivity using reagents like tert-butyl nitrite. researchgate.net For a C5-substituted indoline like the title compound, this methodology allows for highly selective nitration at the C7 position. researchgate.net

| Reaction | Reagent Example | Typical Position of Substitution | Reference |

|---|---|---|---|

| Bromination | Br₂ / Acetic Acid | C4, C6, or C7 | General Electrophilic Aromatic Substitution |

| Nitration | tert-Butyl Nitrite (TBN) | C7 (for C5-substituted indolines) | researchgate.net |

| Nitration (Traditional) | HNO₃ / H₂SO₄ | Mixture of isomers, potential for oxidation | umn.eduacs.org |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.orgorganic-chemistry.org

For indolines, the nitrogen atom, when protected with a suitable DMG such as a carbamate (B1207046) (-OCONR₂), amide (-CONR₂), or sulfonamide (-SO₂NR₂), can direct lithiation exclusively to the C7 position. nih.govuwindsor.ca This generates a C7-lithiated indoline species, which can then be trapped by a wide variety of electrophiles to install new functional groups with high precision. This method circumvents the electronic preferences of standard electrophilic substitution.

| Electrophile | Reagent Example | Installed Group at C7 | Resulting Compound Class |

|---|---|---|---|

| Carbon Dioxide | CO₂(g) | -COOH | Carboxylic Acid |

| Iodine | I₂ | -I | Aryl Iodide |

| Aldehydes/Ketones | RCHO / RCOR' | -CH(OH)R / -C(OH)RR' | Benzyl (B1604629) Alcohol Derivative |

| Disulfides | RSSR | -SR | Thioether |

| Silyl Halides | Me₃SiCl | -SiMe₃ | Aryl Silane |

Side-Chain Elaboration and Diversification

Expanding the molecular framework through the addition of alkyl and aryl groups, or by incorporating new heteroatoms, is essential for creating diverse chemical libraries.

N-Arylation: The indoline nitrogen can be arylated through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides as coupling partners.

C-Alkylation/Arylation: The C7 position can be effectively alkylated or arylated using the DoM strategy described previously (5.2.2), where the C7-lithiated intermediate is reacted with alkyl halides or engaged in cross-coupling reactions. Furthermore, modern C-H activation methodologies using palladium, rhodium, or ruthenium catalysts provide direct routes to functionalize the C7 position. chemrxiv.orgacs.org Friedel-Crafts alkylation is another potential method, although it can be challenging to control the regioselectivity with activated indole systems. thieme-connect.comnih.gov Palladium-catalyzed reactions have also been developed for the regioselective synthesis of trifluoromethyl-containing indolines from unactivated alkenes. nih.gov

The introduction of oxygen and sulfur atoms or heterocycles can dramatically alter the biological and material properties of the parent molecule.

Introduction of Oxygen: A hydroxyl group can be installed at the C7 position by quenching the C7-lithiated intermediate (from DoM) with molecular oxygen followed by a reductive workup. Catalytic methods for the asymmetric oxygenation of the indoline nitrogen to form hydroxylamines using a titanium catalyst and hydrogen peroxide have also been reported. nih.govresearchgate.net While various methods exist for synthesizing complex oxygen-containing heterocycles, arabjchem.orgresearchgate.netnih.gov direct annulation onto the 5-(trifluoromethyl)indoline core is a specialized process. Enzyme-catalyzed hydroxylation of indole rings is also a known transformation. acs.orgbeilstein-journals.org

Introduction of Sulfur: Thiolation of the indoline ring can be achieved through several advanced catalytic methods. Rhodium(III)-catalyzed C-H activation enables the direct thiolation of the C7 position using disulfides. nih.govacs.orgacs.org Similarly, Ru(II)-catalyzed C7 trifluoromethylthiolation and thioarylation have been developed using bench-stable electrophilic thiolating reagents. chemrxiv.org The C3 position of the indole nucleus is also a common site for thiolation using reagents like thiols in the presence of an iodine catalyst. lookchem.com More complex sulfur-containing heterocycles can be synthesized and linked to the indole core to create novel molecular architectures. mdpi.comarkat-usa.orgnih.govresearchgate.net

Derivatization and Structural Modification Strategies for 5 Trifluoromethyl Indoline Hydrochloride

The 5-(trifluoromethyl)indoline (B62749) scaffold is a valuable building block in medicinal chemistry, prized for the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity. Derivatization of this core structure is crucial for exploring the chemical space and developing novel compounds with tailored biological activities. The following sections detail advanced strategies for stereochemical control during derivatization and the application of this scaffold in library synthesis.

Spectroscopic and Advanced Structural Elucidation Studies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 5-(Trifluoromethyl)indoline (B62749) hydrochloride, a suite of 1D and 2D NMR experiments would be employed to assign every proton and carbon atom and to confirm the presence and connectivity of the trifluoromethyl group.

Proton and Carbon-13 NMR Chemical Shift Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. In the case of 5-(Trifluoromethyl)indoline hydrochloride, the spectrum would be characterized by signals in both the aromatic and aliphatic regions. The proton on the nitrogen atom would likely appear as a broad singlet due to its acidic nature and exchange with the solvent. The aromatic protons on the benzene (B151609) ring would exhibit splitting patterns influenced by the electron-withdrawing trifluoromethyl group. The protons on the five-membered ring (at positions C2 and C3) would appear as triplets, characteristic of the -CH2-CH2- system in the indoline (B122111) core. sigmaaldrich.com

Carbon-13 (¹³C) NMR spectroscopy reveals the number of unique carbon atoms and their electronic environments. The spectrum of this compound would show distinct signals for the aromatic carbons, the aliphatic carbons of the indoline ring, and the carbon of the trifluoromethyl group. The CF₃ group's carbon would appear as a quartet due to coupling with the three fluorine atoms. semanticscholar.org The chemical shifts of the aromatic carbons are influenced by the substituent effects of both the amino group and the trifluoromethyl group.

Predicted ¹H and ¹³C NMR Data for 5-(Trifluoromethyl)indoline (Note: Data is predictive and based on analogous structures. Actual values for the hydrochloride salt may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 (NH) | broad s | - |

| H-2 | ~3.2 (t) | ~48 |

| H-3 | ~3.6 (t) | ~30 |

| H-4 | ~7.4 (s) | ~125 |

| H-6 | ~7.3 (d) | ~120 |

| H-7 | ~6.8 (d) | ~110 |

| C-2 | - | ~48 |

| C-3 | - | ~30 |

| C-3a | - | ~130 |

| C-4 | - | ~125 |

| C-5 | - | ~126 (q) |

| C-6 | - | ~120 |

| C-7 | - | ~110 |

| C-7a | - | ~152 |

| CF₃ | - | ~124 (q) |

Fluorine-19 NMR Spectroscopy for Trifluoromethyl Group Confirmation

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to detect fluorine atoms. For this compound, this experiment is crucial for confirming the presence of the CF₃ group. The spectrum would be expected to show a single, sharp resonance, as all three fluorine atoms in the trifluoromethyl group are chemically equivalent. researchgate.net The chemical shift of this signal, typically reported relative to a standard like CFCl₃, provides definitive evidence of the trifluoromethyl moiety. nih.gov The absence of coupling in a proton-decoupled ¹⁹F spectrum further confirms that the fluorine atoms are not bonded to any protons.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show a clear correlation between the protons on C2 and C3, confirming their adjacency in the five-membered ring. It would also reveal correlations between adjacent aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to. sdsu.edu This technique is invaluable for assigning carbon signals based on their known proton assignments. For instance, the triplet at ~3.2 ppm would correlate to the carbon signal at ~48 ppm, assigning it as C2.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to four bonds). sdsu.edu This is critical for connecting different parts of the molecule. For example, HMBC would show correlations from the protons on C7 to the quaternary carbons C3a and C7a, and from the protons on C2 and C3 to the aromatic carbons, thereby confirming the fusion of the heterocyclic and aromatic rings. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is particularly useful for confirming stereochemistry and spatial relationships. In this molecule, NOESY could show correlations between the C2 protons and the C7a proton, confirming the geometry of the ring junction.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural components of a molecule by ionizing it and analyzing the mass-to-charge ratio of the resulting fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the exact elemental formula. For this compound (C₉H₉ClF₃N), HRMS would be used to confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass (223.0399). acs.org This is a critical step in verifying the identity of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to further fragmentation to elucidate the structure of its component parts. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure. For 5-(Trifluoromethyl)indoline, common fragmentation pathways would likely involve the loss of the trifluoromethyl group or cleavage of the indoline ring. researchgate.net The presence of chlorine from the hydrochloride salt would be indicated by a characteristic M+2 isotopic pattern. libretexts.org Analyzing these fragmentation pathways helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Theoretical and Computational Studies on 5 Trifluoromethyl Indoline Hydrochloride

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which in turn dictate the molecule's reactivity and physical characteristics.

Density Functional Theory (DFT) Calculations of Ground State Properties

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule based on its electron density. A typical DFT study on 5-(Trifluoromethyl)indoline (B62749) hydrochloride would yield optimized molecular geometry, including bond lengths and angles, providing a precise three-dimensional structure of the molecule in its lowest energy state. Furthermore, calculations of Mulliken atomic charges would offer insight into the distribution of electron density across the molecule, identifying atoms with partial positive or negative charges. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Table 1: Hypothetical DFT-Calculated Ground State Properties of 5-(Trifluoromethyl)indoline Hydrochloride

| Parameter | Value |

|---|---|

| Optimized Energy (Hartree) | Data Not Available |

| Key Bond Lengths (Å) | Data Not Available |

| Key Bond Angles (°) | Data Not Available |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. An FMO analysis of this compound would provide the energies of these orbitals and visualize their spatial distribution, indicating the most probable sites for electron donation and acceptance.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting intermolecular interactions and reactive sites. Different colors on the EPS map represent varying electrostatic potentials, with red typically indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). For this compound, an EPS map would highlight the areas most likely to engage in electrostatic interactions, such as hydrogen bonding or reactions with charged species.

Computational Modeling of Reaction Mechanisms

Beyond static molecular properties, computational chemistry can be employed to model the dynamics of chemical reactions, providing a deeper understanding of reaction pathways and kinetics.

Transition State Characterization

When a molecule undergoes a chemical reaction, it passes through a high-energy state known as the transition state. Characterizing the geometry and energy of this transition state is key to understanding the reaction mechanism. Computational methods can locate and characterize transition states, providing crucial information about the structural changes that occur during a reaction. For reactions involving this compound, identifying the transition state structures would elucidate the specific atomic rearrangements required for the reaction to proceed.

Reaction Energy Profiles and Activation Barriers

A reaction energy profile plots the energy of a system as it progresses from reactants to products, passing through any transition states and intermediates. From this profile, the activation energy—the energy barrier that must be overcome for the reaction to occur—can be determined. A lower activation barrier corresponds to a faster reaction rate. Computational modeling of a reaction involving this compound would generate such a profile, offering quantitative insights into the reaction's feasibility and kinetics.

Table 3: Hypothetical Reaction Energy Data for a Reaction Involving this compound

| Parameter | Value (kcal/mol) |

|---|---|

| Energy of Reactants | Data Not Available |

| Energy of Transition State | Data Not Available |

| Energy of Products | Data Not Available |

| Activation Energy | Data Not Available |

Conformational Analysis using Molecular Mechanics and Dynamics

Conformational analysis is crucial for understanding a molecule's three-dimensional structure and its influence on physical, chemical, and biological properties. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for this purpose.

Molecular Mechanics (MM): This method would be used to perform an initial exploration of the potential energy surface of this compound. By systematically rotating the torsion angles of the molecule, particularly around the bond connecting the trifluoromethyl group to the indoline (B122111) ring and the puckering of the five-membered ring, a set of low-energy conformers can be identified. For related indole (B1671886) derivatives, potential energy scans are used to identify stable conformers, which are then optimized using higher levels of theory. nih.govresearchgate.net

Molecular Dynamics (MD): Following the identification of low-energy conformers, MD simulations can provide insights into the dynamic behavior of the molecule over time. An MD simulation would model the movement of atoms in this compound in a simulated environment (e.g., in a solvent like water) over a period, typically nanoseconds. This reveals the stability of different conformations and the transitions between them. In studies of various indole derivatives, MD simulations have been used to confirm the stability of ligand-receptor complexes, with low root-mean-square deviation (RMSD) values indicating minimal structural fluctuations over time. chronobiologyinmedicine.orgnih.gov For example, simulations of piperazine-substituted indole derivatives as melatonin receptor modulators showed stable interactions over 100 ns. chronobiologyinmedicine.org Such analysis would be critical to understanding how this compound might behave in a biological environment.

Table 1: Illustrative Data from MD Simulation of a Related Indole Derivative This table is a representative example based on typical MD simulation outputs for indole derivatives.

| Parameter | Value | Significance for this compound |

|---|---|---|

| Simulation Time | 100 ns | Standard duration to assess stability. |

| Average RMSD | 1.5 ± 0.5 Å | A low value would indicate a stable conformation. |

| Predominant Conformer | Gauche | Would identify the most likely 3D structure in solution. |

| Solvent Model | Explicit Water | Simulates a physiologically relevant environment. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry allows for the prediction of spectroscopic data, which is invaluable for structure verification and interpretation of experimental results.

NMR Chemical Shift Prediction: Density Functional Theory (DFT) is a primary method for predicting NMR chemical shifts (¹H, ¹³C, and ¹⁹F). nih.govaps.org For this compound, the ¹⁹F NMR signal of the CF₃ group would be of particular interest, as its chemical shift is highly sensitive to the local electronic environment. nih.gov

The predictive process typically involves:

Geometry Optimization: The molecular geometry is optimized using a selected DFT functional (e.g., B3LYP) and basis set. nih.govresearchgate.net

NMR Calculation: The Gauge-Including Atomic Orbital (GIAO) method is commonly applied to the optimized structure to calculate the NMR shielding tensors. ruc.dk

Data Referencing and Scaling: Calculated shielding values are converted to chemical shifts by referencing them against a standard (e.g., Tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F). Linear regression analysis is often used to scale the theoretical data to improve agreement with experimental values. aps.org

Studies on other trifluoromethylated aromatic compounds have shown that specific DFT functionals, such as BHandHLYP, can provide high accuracy, with mean absolute errors as low as 0.66 ppm for ¹⁹F chemical shifts. nih.govresearchgate.netmdpi.com It is also noted that factors like solvent effects, though often small, can be included in calculations to refine the accuracy of predictions. nih.govresearchgate.net

Table 2: Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for Representative Trifluoromethyl Aromatic Compounds This table illustrates the typical accuracy of DFT-based NMR predictions for related compounds.

| Compound Class | DFT Functional | Calculated δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |

|---|---|---|---|---|

| Trifluoromethylindene | BHandHLYP | -62.5 | -62.1 | 0.4 |

| Trifluoromethylpyrimidine | BHandHLYP | -70.3 | -70.8 | -0.5 |

| Trifluoromethylalkene | BHandHLYP | -55.8 | -55.0 | 0.8 |

Structure-Reactivity Relationship Studies through Computational Approaches

Understanding the relationship between a molecule's structure and its chemical or biological activity is fundamental to fields like drug design and materials science. Computational approaches provide a framework for these investigations.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach used to develop a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of indoline derivatives including this compound, a QSAR study would involve:

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, topological, and quantum chemical) are calculated for each molecule in the series.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are used to build a model that correlates the descriptors with the observed activity (e.g., anti-proliferative IC₅₀ values). neliti.com

Model Validation: The predictive power of the QSAR model is rigorously validated using techniques like cross-validation and external test sets. nih.gov

Studies on indole derivatives have successfully used QSAR to predict activities ranging from anti-tubercular to anti-cancer. nih.govneliti.comresearchgate.neteurjchem.com For instance, a QSAR study on 3,5-disubstituted indole derivatives as Pim1 kinase inhibitors achieved a high predictive accuracy (R²test = 0.96). researchgate.net

Molecular Docking: To investigate potential biological targets, molecular docking simulations can be performed. This technique predicts the preferred orientation of this compound when bound to a receptor or enzyme, estimating the binding affinity. Docking studies on 2-arylindole derivatives, for example, have provided insights into their binding modes within the aromatase active site, highlighting the importance of specific functional groups for interaction. nih.gov Similarly, docking has been used to study indole derivatives as inhibitors of targets in cancer and infectious diseases. nih.govfrontiersin.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov

Future Directions and Emerging Research Avenues

Green Chemistry Approaches to Synthesis of 5-(Trifluoromethyl)indoline (B62749) Hydrochloride

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like 5-(Trifluoromethyl)indoline hydrochloride to minimize environmental impact and improve efficiency. Research in this area is focusing on several key aspects: